molecular formula C8H16NPS B14483742 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione CAS No. 64620-09-3

1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione

Cat. No.: B14483742
CAS No.: 64620-09-3
M. Wt: 189.26 g/mol
InChI Key: NQMNMMKHNRWOAV-UHFFFAOYSA-N
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Description

1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is an organophosphorus compound characterized by the presence of a diethylamino group and a phosphole ring with a thione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of diethylamine with a suitable phosphole precursor under controlled conditions. One common method includes the use of diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid, followed by extraction and purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides.

    Reduction: Reduction reactions can yield phosphole derivatives with different oxidation states.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides, while substitution reactions can produce a variety of functionalized phosphole derivatives .

Scientific Research Applications

1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions, while the phosphole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-(Diethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the combination of the diethylamino group and the phosphole-thione structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

64620-09-3

Molecular Formula

C8H16NPS

Molecular Weight

189.26 g/mol

IUPAC Name

N,N-diethyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphol-1-amine

InChI

InChI=1S/C8H16NPS/c1-3-9(4-2)10(11)7-5-6-8-10/h5,7H,3-4,6,8H2,1-2H3

InChI Key

NQMNMMKHNRWOAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=S)CCC=C1

Origin of Product

United States

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